Praeruptorin C
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Overview
Description
Praeruptorin C is a natural compound derived from the dried roots of Peucedanum praeruptorum, a therapeutic herb frequently utilized in traditional Chinese medicine. This compound is known for its various pharmacological properties, including anti-inflammatory, antihypertensive, and antiplatelet aggregation effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Praeruptorin C typically involves the extraction of the compound from the roots of Peucedanum praeruptorum. The extraction process includes the use of solvents such as methanol, followed by purification steps to isolate the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The roots of Peucedanum praeruptorum are harvested, dried, and then subjected to solvent extraction. The extract is then purified using techniques such as column chromatography to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Praeruptorin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as osteoporosis, non-small cell lung cancer, and cognitive impairment in type 2 diabetes .
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Praeruptorin C exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor kappa B and c-Jun N-terminal kinase/mitogen-activated protein kinase signaling pathways, which are involved in inflammation and bone resorption . Additionally, it affects the PI3K/AKT/GSK3β signaling pathway, which plays a role in cognitive function and glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Praeruptorin C is structurally similar to other compounds derived from Peucedanum praeruptorum, such as Praeruptorin A and Praeruptorin B .
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of pharmacological properties. While Praeruptorin A and Praeruptorin B also exhibit anti-inflammatory and antihypertensive effects, this compound has shown additional benefits in inhibiting osteoclast formation and resorption, making it a promising candidate for osteoporosis treatment .
Properties
Molecular Formula |
C24H28O7 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7+ |
InChI Key |
UFUVJROSOIXJGR-VGOFMYFVSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C |
Synonyms |
2-methyl-10-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo(1,2-b:3,4-b)dipyran-9-ol ester of 2-butenolc acid praeruptorin C praeruptorine C |
Origin of Product |
United States |
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